molecular formula C6H5NaO4S B190218 Sodium m-phenolsulfonate CAS No. 14278-60-5

Sodium m-phenolsulfonate

Cat. No. B190218
CAS RN: 14278-60-5
M. Wt: 196.16 g/mol
InChI Key: SYGMNXFMNIFZLK-UHFFFAOYSA-M
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Description

Sodium m-phenolsulfonate, also known as Sodium 3-hydroxybenzenesulfonate, is a compound with the molecular formula C6H5NaO4S . It is a white or yellow crystalline powder used as an intermediate in the production of dyes and organic pigments .


Molecular Structure Analysis

The molecular structure of Sodium m-phenolsulfonate consists of a phenol ring (C6H5) with a sulfonate group (-SO3) and a sodium ion (Na+) . The average mass of the molecule is 196.156 Da, and the monoisotopic mass is 195.980621 Da .


Physical And Chemical Properties Analysis

Sodium m-phenolsulfonate is a white or yellow crystalline powder . It is highly soluble in water . The compound has a molecular formula of C6H5NaO4S, an average mass of 196.156 Da, and a monoisotopic mass of 195.980621 Da .

Scientific Research Applications

  • Catalysis in Chemical Processes : Sodium m-phenolsulfonate has been used in the preparation of catalysts, such as the second-generation m-phenolsulfonic acid-formaldehyde resin, which is employed for continuous-flow esterification. This catalyst shows improved activity and stability in comparison to its predecessors, highlighting its efficacy in chemical synthesis (Hu et al., 2019).

  • Chemical Reactions and Mechanisms : It plays a role in the desulfonation and sulfonation of phenolsulfonic acids, particularly in aqueous sodium hydrogen sulfate mixtures. This reaction is significant for understanding the chemical behavior of phenolic compounds (M. Jason, 1993).

  • Analytical Chemistry : Sodium m-phenolsulfonate has been used in bromimetry, a titration method, for its determination. This highlights its role in analytical chemistry for the quantification of chemicals (L. Chao, 2009).

  • Polymer Science : In the field of polymer science, it is involved in the study of polymeric photosensitizers. For example, it has been used in the photosensitized oxidation of phenol in aqueous solutions, contributing to the understanding of polymer-based photosensitization processes (Nowakowska & Kępczyński, 1998).

  • Materials Science : Sodium m-phenolsulfonate is used as a nucleating agent in the crystallization of polymers, such as poly(trimethylene terephthalate), demonstrating its utility in material science and engineering (Zhang, 2004).

Future Directions

The future outlook for Sodium m-phenolsulfonate is positive, with steady growth anticipated during the forecasted period . The increasing demand for dyes and organic pigments in industries such as textiles and paper is a major driving factor for the market . Additionally, the expanding pharmaceutical and agrochemical sectors are expected to contribute to the market growth .

properties

IUPAC Name

sodium;3-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMNXFMNIFZLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162176
Record name Sodium m-phenolsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-hydroxybenzenesulfonate

CAS RN

14278-60-5
Record name Sodium m-phenolsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium m-phenolsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM M-PHENOLSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y ONOUE, Y MIZUTANI, Y TAKASAKI - Journal of The …, 1961 - jstage.jst.go.jp
Intheionexchangemembranes preparedbypolycondensation, phenolictypemembranesaretypi・cal 円), butthereis noreportaboutthe degradation andthestabilityof these membranes. On …
Number of citations: 3 www.jstage.jst.go.jp
H Hu, H Ota, H Baek, K Shinohara, T Mase… - Organic …, 2019 - ACS Publications
… A second-generation m-phenolsulfonic acid–formaldehyde resin (PAFR II) catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde …
Number of citations: 19 pubs.acs.org
T Sata - Journal of membrane science, 1994 - Elsevier
… 1 shows the electrodialysis results of cation exchange membranes prepared by the condensation reaction of sodium m-phenolsulfonate, formaldehyde and phenol, which is a crosslink…
Number of citations: 179 www.sciencedirect.com
T Sata, T Sata, W Yang - Journal of Membrane Science, 2002 - Elsevier
… the membrane structure dense, phenol content, cross-linking agent, was increased in condensation type cation-exchange membrane composed of phenol, sodium m-phenolsulfonate …
Number of citations: 365 www.sciencedirect.com
GF Lisk - Industrial & Engineering Chemistry, 1950 - ACS Publications
oxide. Recent publications continue to emphasize the inertness of paraffinic hydrocarbons to sulfonation with compounds con-taining sulfur trioxide (S3). As in the past, the literature is …
Number of citations: 14 pubs.acs.org
JM Shackelford - 1965 - books.google.com
As the Nation's principal conservation agency, the Department of the Interior works to assure that nonrenewable resources are developed and used wisely, that park and recreational …
Number of citations: 1 books.google.com
WE BACHMANN… - A Survey of …, 1925 - … for National Research Council by the …
Number of citations: 0

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